

Methyl(phenyl)stannane (): Technical Guide to Structure, Synthesis, and Properties

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Compound of Interest

Compound Name: Methyl(phenyl)stannane

CAS No.: 57025-30-6

Cat. No.: B14610946

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Executive Summary

Methyl(phenyl)stannane (

) is a secondary organotin hydride characterized by the presence of two reactive hydride ligands, a methyl group, and a phenyl group attached to a central tin (Sn) atom. Unlike the more common tertiary stannanes (e.g., Tributyltin hydride,

) used ubiquitously in radical dehalogenations,

represents a distinct class of prochiral reagents.

Its utility lies in its dual-hydride functionality, allowing for sequential hydrostannylation reactions, and its role as a monomer in the catalytic synthesis of polystannanes (molecular wires).

However, its application requires rigorous exclusion of oxygen and light due to the lability of the Sn-H bonds. This guide details the structural parameters, synthesis protocols, and safety mechanisms required for handling this reactive intermediate.

Part 1: Chemical Structure & Physical Properties[1]

Structural Identity

Methyl(phenyl)stannane adopts a distorted tetrahedral geometry around the tin center. As a secondary stannane, it possesses two hydride ligands, making it electronically distinct from the electron-rich tertiary stannanes.

Property	Value / Description
IUPAC Name	Methyl(phenyl)stannane
Formula	or
Molecular Weight	212.87 g/mol
Appearance	Colorless oil (sensitive to oxidation)
Chirality	Prochiral (becomes chiral upon single substitution)
Oxidation State	Sn(IV)

Spectroscopic Fingerprint

The identification of

relies heavily on

NMR spectroscopy.^[1] The presence of two hydride ligands results in a characteristic splitting pattern and chemical shift that distinguishes it from mono-hydrides.

- NMR (Chemical Shift):
 - 110 ppm (approximate, solvent dependent).
 - Note: Secondary stannanes generally appear upfield (negative ppm) relative to tetramethyltin (0 ppm).
- Coupling Constants (

): Large one-bond coupling between Sn and H is the diagnostic feature.[2]

- Value: ~1600 – 1800 Hz.
- Pattern: In proton-coupled

NMR, the signal appears as a triplet due to coupling with the two equivalent hydride protons (

).

- IR Spectroscopy:
 - Stretch: Strong absorption band at 1800–1860 cm^{-1} .

Part 2: Synthesis Protocol

Objective: Synthesis of

via reduction of Methylphenyltin dichloride (

). Precaution: All steps must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox.

Reagents and Equipment

- Precursor: Methylphenyltin dichloride (
-).
- Reducing Agent: Lithium Aluminum Hydride (
-) or Sodium Borohydride (
-).
- Solvent: Anhydrous Diethyl Ether (
-) or THF (degassed).
- Quench: Degassed water/Rochelle's salt solution.

Step-by-Step Methodology

- Preparation: Flame-dry a two-neck round-bottom flask and cool under a stream of Argon. Charge with anhydrous ether.
- Slurry Formation: Add

(0.6 equiv relative to chloride, slight excess for di-reduction) to the flask at 0°C.
- Addition: Dissolve

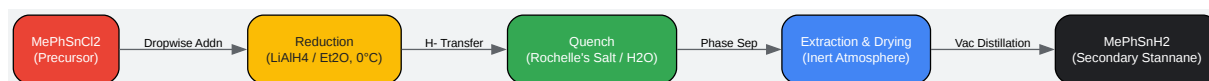
in ether and add dropwise to the

slurry over 30 minutes. The reaction is exothermic.
- Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or aliquots (disappearance of starting chloride).
- Quenching (Critical): Cool back to 0°C. Slowly add degassed water or saturated sodium potassium tartrate (Rochelle's salt) to hydrolyze excess hydride. Evolution of

gas will be vigorous.
- Extraction: Decant the organic layer. Wash the aqueous phase with degassed ether. Combine organics and dry over anhydrous

(under Argon).
- Isolation: Remove solvent under reduced pressure. The product is a liquid that should be distilled under high vacuum if high purity is required. Store at -20°C in the dark.

Synthesis Workflow Diagram



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Caption: Synthesis of **Methyl(phenyl)stannane** via hydride reduction of the dichloride precursor.

Part 3: Reactivity Profile

Radical Hydrostannylation

Like its tertiary cousins,

is an excellent hydrogen atom donor. However, its secondary nature allows it to participate in double hydrostannylation across alkynes or to act as a chain transfer agent in radical polymerization.

Mechanism:

- Initiation: A radical initiator (e.g., AIBN) abstracts a hydrogen from R_2SnH_2 , generating the stannyl radical $\text{R}_2\text{Sn}\cdot$.
- Propagation: The stannyl radical adds to an alkene/alkyne, forming a carbon-centered radical.
- H-Abstraction: The carbon radical abstracts a Hydrogen from another molecule of R_2SnH_2 , regenerating the stannyl radical and the product.

Dehydropolymerization (Polystannane Synthesis)

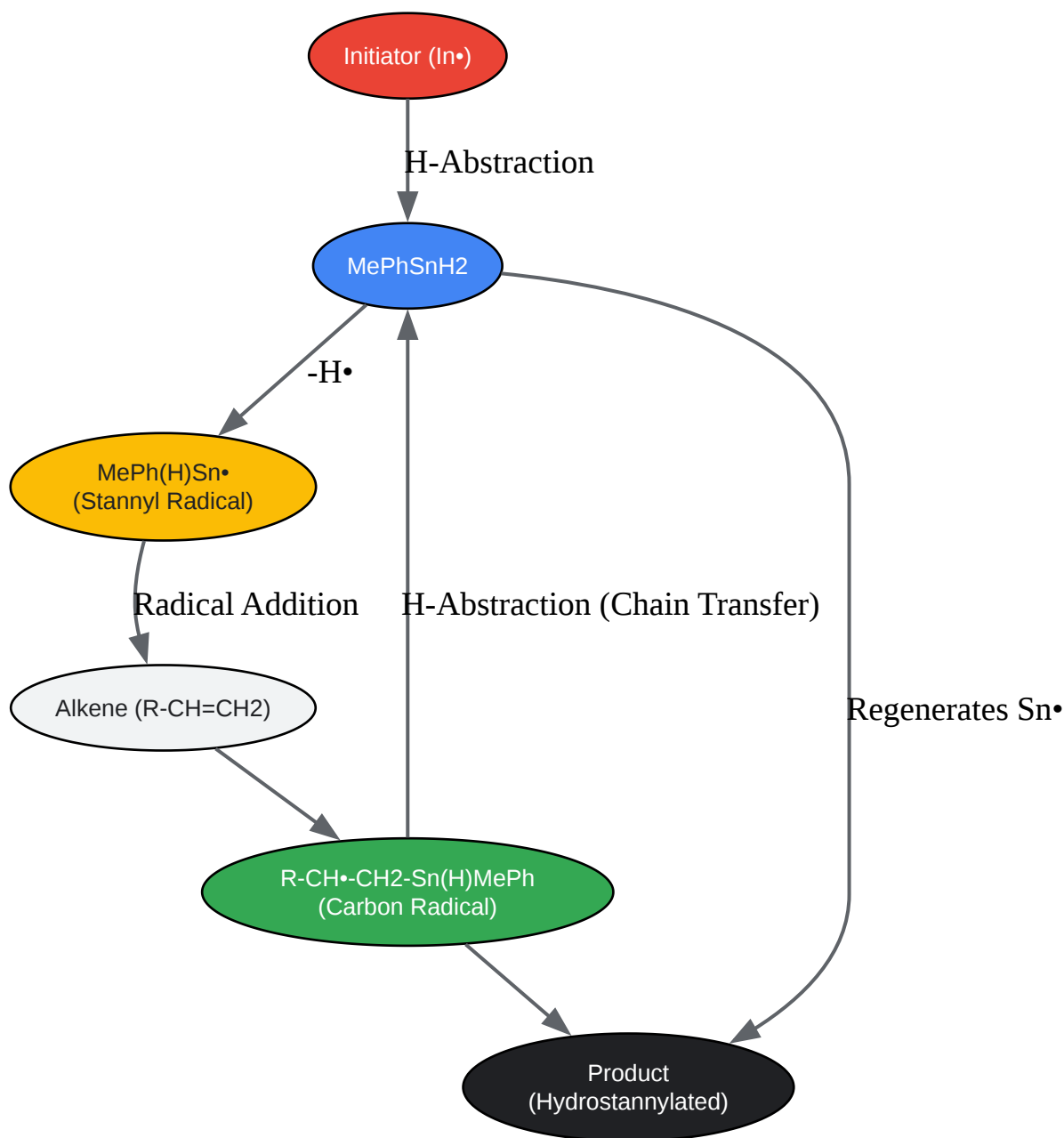
A unique property of secondary stannanes is their ability to polymerize into polystannanes (molecules with a continuous

backbone) via catalytic dehydropolymerization.

- Reaction:
- Catalysts: Group 4 metallocenes (e.g., Cp_2ZrCl_2).

- Significance: This route yields polystannanes with a chiral (or prochiral) side-chain environment, interesting for conductive molecular wires.

Radical Chain Mechanism Diagram



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Caption: Free-radical chain mechanism for the hydrostannylation of alkenes using MePhSnH₂.

Part 4: Safety & Toxicology

WARNING: Organotin compounds are notoriously toxic. While specific data for

is less abundant than for

, it must be treated with the highest level of containment.

Toxicological Hazards

- Neurotoxicity: Methyl- and Phenyl-tin species can cross the blood-brain barrier. Trimethyltin is a potent neurotoxin (causing neuronal necrosis). Methyl(phenyl) species should be assumed to possess similar risks upon metabolism.
- Absorption: Readily absorbed through skin and mucous membranes.
- Symptoms: Headache, vertigo, visual disturbances, and in severe cases, cerebral edema.

Handling Protocols (Self-Validating System)

- Double-Gloving: Use nitrile gloves over laminate barrier gloves. Organotins can permeate standard latex/nitrile rapidly.
- Quenching Waste: Never dispose of active stannane hydrides directly. Quench all reaction mixtures and cleaning solvents with dilute bleach or aqueous to oxidize the tin to inorganic Sn(IV) oxide (less toxic) before disposal.
- Vapor Control: All transfers must occur in a fume hood or glovebox. High vapor pressure of lower molecular weight stannanes poses an inhalation risk.

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Sources

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